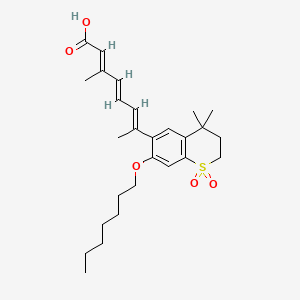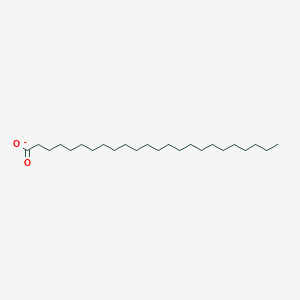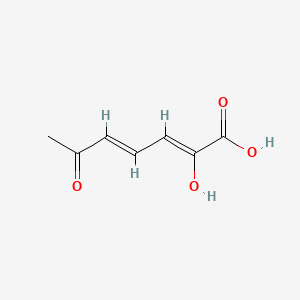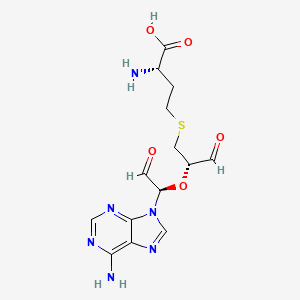
5-Hydroxy-2,4-dioxopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxy-2,4-dioxopentanoic acid is an oxo monocarboxylic acid that is acetylpyruvic acid in which one of the hydrogens of the methyl group is replaced by a hydroxy group. It is a hydroxy monocarboxylic acid, an oxo monocarboxylic acid and a beta-diketone. It derives from an acetylpyruvic acid. It is a conjugate acid of a 5-hydroxy-2,4-dioxopentanoate.
Aplicaciones Científicas De Investigación
Photochemical Reactions
5-Hydroxy-2,4-dioxopentanoic acid is involved in photoaddition reactions, demonstrating its utility in synthetic photochemistry. For example, it participates in the formation of dihydropyrans, oxetanes, and hydroxy keto esters through photoaddition with various dienes, offering insights into reaction mechanisms and regioselectivity in such processes (Hatsui, Nojima, & Takeshita, 1990).
Chemical Synthesis and Structure Elucidation
This compound plays a role in the synthesis and structural study of various chemical entities. For instance, it is utilized in the synthesis of chiral dioxinones and their conversion to enantiomerically pure β-hydroxy-acid derivatives, contributing to our understanding of stereochemistry in organic synthesis (Noda & Seebach, 1987).
Crystallography and Hydrogen Bonding
In crystallography, the molecule's structural properties have been examined. Its near-planar configuration and interactions via hydrogen bonds, forming specific chains in the crystal, are notable (Hachuła et al., 2013).
Medicinal Chemistry
In the field of medicinal chemistry, derivatives of 5-Hydroxy-2,4-dioxopentanoic acid have been investigated. For example, its role in the synthesis of HIV-protease inhibitors demonstrates its relevance in developing therapeutic agents (Badalassi, Nguyen, Crotti, & Reymond, 2002).
Electrocatalysis
The compound is also significant in electrocatalysis. Its behavior in the electrochemical reduction process has been studied, providing insights into the reduction mechanisms and the impact of various substituents and pH levels (Mandić, Nigović, & Šimunić, 2004).
Coordination Chemistry
In coordination chemistry, the compound is used to study the structure of cobalt complexes. It aids in elucidating the crystal structures of Co(II) and Co(III) complexes with dioxo-alkanoic acid dialkylamide ligands, contributing to our understanding of coordination bonds and metal-ligand interactions (Wang et al., 2009).
Propiedades
Fórmula molecular |
C5H6O5 |
|---|---|
Peso molecular |
146.1 g/mol |
Nombre IUPAC |
5-hydroxy-2,4-dioxopentanoic acid |
InChI |
InChI=1S/C5H6O5/c6-2-3(7)1-4(8)5(9)10/h6H,1-2H2,(H,9,10) |
Clave InChI |
PHPQIPPBBQUFII-UHFFFAOYSA-N |
SMILES |
C(C(=O)CO)C(=O)C(=O)O |
SMILES canónico |
C(C(=O)CO)C(=O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-[[(2S)-2-[[(2S)-2-[(3-amino-3-oxopropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]-methylamino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1234208.png)


![tert-butyl N-[(E,1S,2S,4R)-4-[[(1S,2S)-1-(1H-benzimidazol-2-ylmethylcarbamoyl)-2-methyl-butyl]carbamoyl]-1-benzyl-2-hydroxy-7-phenyl-hept-6-enyl]carbamate](/img/structure/B1234212.png)




![(3E)-3-[(E)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1234221.png)
![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)
![Thiazolo[4,5-b]pyridin-2(3H)-one, 5-methyl-6-(4-pyridinyl)-](/img/structure/B1234227.png)

![1-[(5R,6S,6aR)-6-[3-(dimethylamino)propoxy]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1234229.png)